molecular formula C6H6N2OS B2996996 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one CAS No. 1026710-03-1

2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one

Cat. No.: B2996996
CAS No.: 1026710-03-1
M. Wt: 154.19
InChI Key: WWCOWASLMPTQDE-UHFFFAOYSA-N
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Description

2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one is a heterocyclic compound with a molecular formula of C6H6N2OS and a molecular weight of 154.19 g/mol . This compound features a unique structure that includes a thiazole ring fused with a cyclopentane ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with cyclopentanone in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, disrupting normal biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one is unique due to its specific ring fusion and the presence of both amino and thiazole functional groups. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-4,5-dihydrocyclopenta[d][1,3]thiazol-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c7-6-8-3-1-2-4(9)5(3)10-6/h1-2H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCOWASLMPTQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026710-03-1
Record name 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one
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